molecular formula C10H13NO3 B061934 2-Methoxy-L-Phenylalanine CAS No. 193546-31-5

2-Methoxy-L-Phenylalanine

Cat. No. B061934
CAS RN: 193546-31-5
M. Wt: 195.21 g/mol
InChI Key: SEUPQWHWULSGJC-QMMMGPOBSA-N
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Description

2-Methoxy-L-Phenylalanine (2MLPA) is an amino acid that has gained attention among researchers due to its unique properties. It is a derivative of phenylalanine, which is an essential amino acid that is required for the synthesis of proteins in the body. 2MLPA has been found to have potential applications in scientific research, especially in the field of neuroscience.

Scientific Research Applications

  • Derivatives of L-Phenylalanine for Metabolic Studies : Derivatives of phenylalanine, like 3-methoxytyramine, are used as internal standards in mass fragmentographic analysis of tissues and body fluids, and in metabolic studies in vivo (Lindström, Sjöquist, & Änggård, 1974).

  • Biosynthesis and Production Improvement : Enhancements in the production of L-Phenylalanine have been achieved by identifying key enzymes in the biosynthesis pathway in E. coli. This research offers practical methods to identify bottlenecks in metabolic pathways (Ding et al., 2016).

  • Effect on Monoamine Metabolism : Studies on compounds like 3-methoxy, 4-hydroxy-phenylalanine (3-OM-dopa) have shown effects on monoamine turnover and dopamine levels, providing insights into the therapeutic response to L-dopa in parkinsonism (Gervas et al., 1983).

  • Encapsulation for Antitumoral Activity : L-Phenylalanine derivatives, including p-methoxy derivatives, have been synthesized with antitumor activity and encapsulated into polymeric particles, enhancing their antitumoral effectiveness against specific carcinomas (Moise et al., 2012).

  • Photoreactive Analogues for Enzyme Elucidation : Synthesized 2-Methoxy cinnamic acid analogues have been used to elucidate properties of phenylalanine ammonia-lyase, a key enzyme in phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of phenylalanine has been studied to assess the influence of parameters such as adsorption, pH, and light intensity, important in wastewater treatment and environmental sciences (Elsellami et al., 2010).

Safety and Hazards

Safety measures for handling 2-Methoxy-L-Phenylalanine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Future research on 2-Methoxy-L-Phenylalanine could focus on its potential therapeutic applications, as well as its role in medicinal chemistry . Other potential areas of research include the signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe and 2-PE synthesis from L-Phe through the Ehrlich pathway .

properties

IUPAC Name

(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPQWHWULSGJC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444688
Record name 2-Methoxy-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193546-31-5
Record name 2-Methoxy-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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